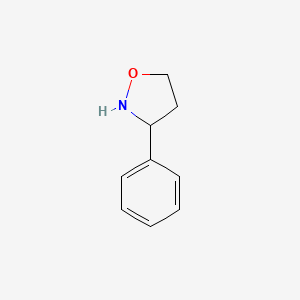
3-Phenyl-1,2-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1,2-oxazolidine is a heterocyclic organic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. The compound has the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . It is a derivative of oxazolidine, where a phenyl group is attached to the third carbon atom of the ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
3-Phenyl-1,2-oxazolidine can be synthesized through several methods. One common synthetic route involves the condensation of 2-amino alcohols with aldehydes or ketones . This reaction typically requires mild conditions and can be catalyzed by acids or bases. Another method involves the use of multicomponent reactions, where 1,2-amino alcohols react with formaldehyde and aryl or alkylpropiolic acids . Industrial production methods often employ these synthetic routes due to their efficiency and high yields.
Análisis De Reacciones Químicas
3-Phenyl-1,2-oxazolidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into corresponding amines or alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Phenyl-1,2-oxazolidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-Phenyl-1,2-oxazolidine exerts its effects is primarily through its interaction with biological targets. For instance, in medicinal applications, it can inhibit bacterial protein synthesis by binding to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex . This action is similar to that of oxazolidinone antibiotics, which are known for their effectiveness against multidrug-resistant bacteria .
Comparación Con Compuestos Similares
3-Phenyl-1,2-oxazolidine can be compared to other similar compounds such as:
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their substituents and biological activities.
Oxazolines: These are unsaturated analogues of oxazolidines and have different chemical reactivity and applications.
Spirooxazolidines: These compounds have a spirocyclic structure and are used in different chemical and biological contexts.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
3-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C9H11NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-5,9-10H,6-7H2 |
Clave InChI |
SZBQTXQFIXPDKF-UHFFFAOYSA-N |
SMILES canónico |
C1CONC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



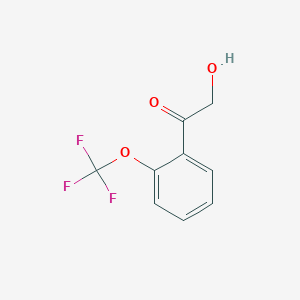
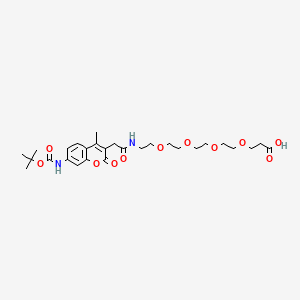
![7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15339872.png)
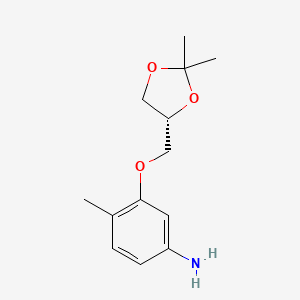
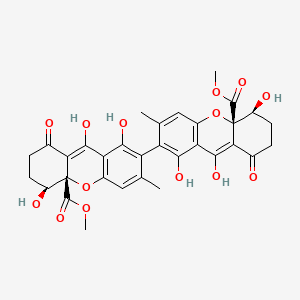
![2-sulfanyl-N-[2-[(2-sulfanylacetyl)amino]cyclohexyl]acetamide](/img/structure/B15339881.png)
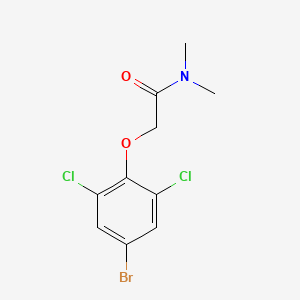
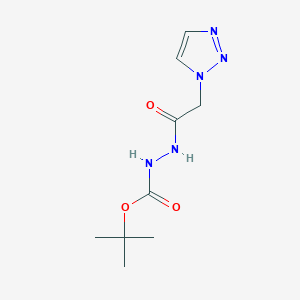
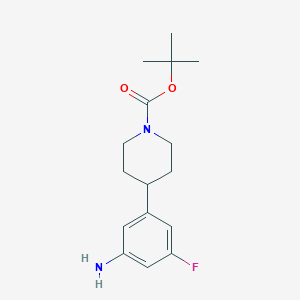
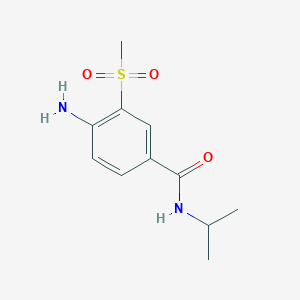
![4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B15339916.png)
![3-[6-(Trifluoromethyl)-3-indolyl]-1-propanamine](/img/structure/B15339917.png)
![1-Cyclohexanesulfonyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B15339923.png)
